molecular formula C22H20F3NO B1326322 (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide CAS No. 1005450-55-4

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Cat. No. B1326322
M. Wt: 371.4 g/mol
InChI Key: GDEHAOJGPHEOSO-OAHLLOKOSA-N
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Description

“®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide” is a useful organic compound for research related to life sciences . It has a molecular formula of C32H31F6N and a molar mass of 543.59 .


Synthesis Analysis

This compound is a customized synthesis product . The synthesis process involves a team with excellent synthesis technology and capabilities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C32H31F6N and a molar mass of 543.59 . The density of the compound is not specified in the current sources.

Scientific Research Applications

Chiral Separation and Synthesis

  • Enantioseparation in Pharmaceutical Compounds : This compound has been used in the enantioseparation of cinacalcet, a pharmaceutical drug, using high-performance liquid chromatography. It's instrumental in differentiating between the more pharmacologically active R-cinacalcet and the less active S-cinacalcet, highlighting its importance in pharmaceutical analysis and production (Yang et al., 2019).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and studied for their antimicrobial activities. These compounds displayed notable activity against various bacterial and fungal species, indicating the potential for developing new antimicrobial agents (Evren et al., 2020).

Antioxidant and Anticancer Activity

  • Antioxidant and Anticancer Properties : Novel derivatives of this compound have shown significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Additionally, they have displayed anticancer effects against specific human cancer cell lines, suggesting a potential role in cancer therapy (Tumosienė et al., 2020).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Studies have been conducted to understand the crystal structure of related compounds, which helps in elucidating their chemical properties and potential applications in various fields, including material science (Cho et al., 2013).

Synthesis and Chemical Properties

  • Synthetic Methods and Applications : Research has been focused on developing efficient methods for synthesizing substances related to this compound, which is crucial for pharmaceutical applications and understanding its chemical behavior (Lei et al., 2014).

Anti-inflammatory and Analgesic Agents

  • Development of Non-Ulcerogenic Agents : Derivativesof this compound have been investigated for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This research is particularly important for developing safer therapeutic options for pain and inflammation management (Berk et al., 2009).

Chemosensor Development

  • Fluorescent Chemosensor Applications : A derivative of this compound, (Z)-2-(naphthalen-2-ylmethylene)-N-phenylhydrazinecarbothioamide, has been utilized as a colorimetric and fluorescent sensor for detecting ions like F− and Cu2+/Hg2+. This demonstrates its potential application in environmental monitoring and analytical chemistry (Udhayakumari & Velmathi, 2015).

properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHAOJGPHEOSO-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647721
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

CAS RN

1005450-55-4
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Geoghegan, K Geoghegan - Selectivity in the Synthesis of Cyclic …, 2014 - Springer
Reactions with anhydrous solvents were carried out under an atmosphere of nitrogen. Glassware was either dried in an oven or by heat-gun before use, assembled hot and cooled to …
Number of citations: 0 link.springer.com
K Geoghegan, S Kelleher, P Evans - The Journal of Organic …, 2011 - ACS Publications
Herein is described an operationally simple process concerning the observation that, following either inter-, or intramolecular Heck olefination, stirring of the so formed substituted …
Number of citations: 54 pubs.acs.org

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